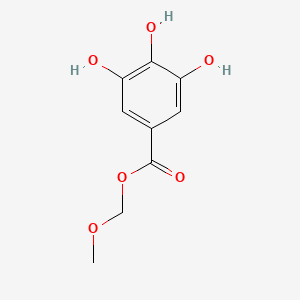
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring fused to a hexitol backbone, making it a subject of study in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexitol backbone: This can be achieved through the reduction of a suitable sugar derivative.
Introduction of the pyrimidine ring: This step involves the condensation of the hexitol derivative with a pyrimidine precursor under acidic or basic conditions.
Cyclization: The final step involves the cyclization of the intermediate to form the anhydro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonates are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Aplicaciones Científicas De Investigación
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol involves its interaction with specific molecular targets. The pyrimidine ring is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. This interaction can disrupt cellular processes, leading to antiviral or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol: Similar structure but lacks the methyl group on the pyrimidine ring.
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-ethyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with molecular targets, making it a compound of interest in various research fields.
Propiedades
Fórmula molecular |
C11H16N2O5 |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(17)12-10(6)16)7-5-18-8(2-3-14)9(7)15/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9-/m0/s1 |
Clave InChI |
RIEJGZHRRQXSSD-YIZRAAEISA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2CO[C@@H]([C@H]2O)CCO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2COC(C2O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


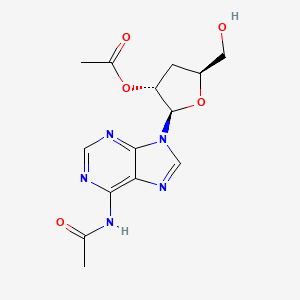
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)

![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![1H-Pyrrolo[3,2-c]pyridine, 1-ethenyl-5-ethyl-4,5,6,7-tetrahydro-](/img/structure/B12570416.png)
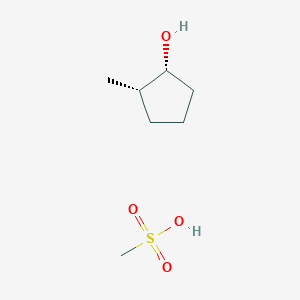
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
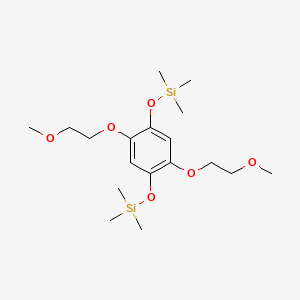
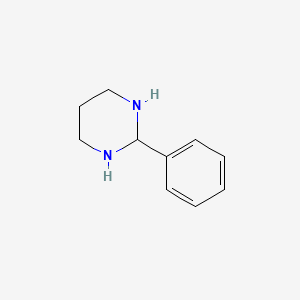
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)


